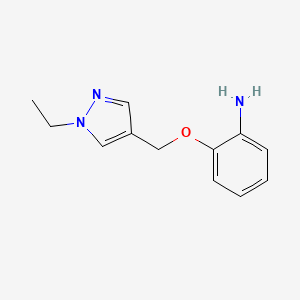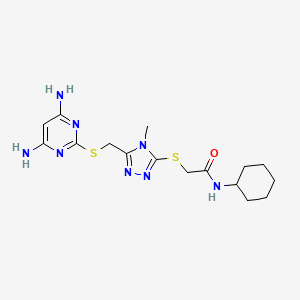
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea is a chemical compound that has gained significant attention in recent years for its potential use in scientific research. This compound has been found to have unique biochemical and physiological effects that make it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea involves the inhibition of various enzymes, as mentioned earlier. The compound binds to the active site of these enzymes, preventing their normal function. Additionally, this compound has been found to modulate various signaling pathways, including the MAPK/ERK pathway and the NF-κB pathway, which play important roles in inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea are diverse and complex. The compound has been found to have anti-inflammatory and antioxidant effects, which can protect cells from oxidative stress and inflammation. Additionally, this compound has been found to modulate various signaling pathways, which can affect cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments are numerous. The compound has been found to be a potent inhibitor of various enzymes, making it a valuable tool for studying the mechanisms underlying various biological processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases. However, there are some limitations to using this compound in lab experiments. For example, the compound may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research involving 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea. One direction is to further explore the compound's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various signaling pathways. Finally, there is a need for the development of more potent and selective inhibitors of the enzymes targeted by this compound, which can provide more insights into the mechanisms underlying various biological processes.
Méthodes De Synthèse
The synthesis of 1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea is a complex process that involves several steps. The first step involves the reaction of naphthalene with ethylene glycol to form a diol intermediate. This intermediate is then reacted with phosgene to produce a chloroformate derivative. The chloroformate derivative is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding carbamate. The final step involves the reaction of the carbamate with urea to produce the target compound.
Applications De Recherche Scientifique
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea has a wide range of scientific research applications. It has been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play important roles in various biological processes, and their inhibition can provide valuable insights into the mechanisms underlying these processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Propriétés
IUPAC Name |
1-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c24-18-8-9-19(25)23(18)11-13-27-12-10-21-20(26)22-14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7H,8-14H2,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOUIBMKMXLVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(naphthalen-1-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

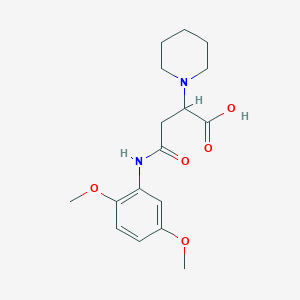
![(4-Amino-4-ethylpiperidin-1-yl)-[(3S,4S)-4-phenyloxan-3-yl]methanone;hydrochloride](/img/structure/B2854067.png)
![N-[2-(allyloxy)benzyl]-N-(2-phenylethyl)amine hydrochloride](/img/structure/B2854068.png)
![1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2854069.png)
![N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2854071.png)

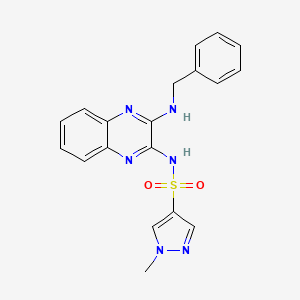
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2854076.png)
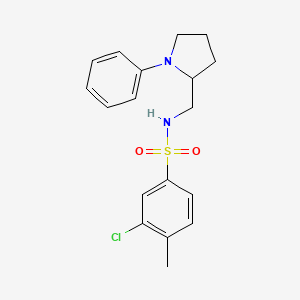
![4-[4-(Difluoromethoxy)-3-methoxybenzyl]-6-phenylpyridazin-3-ol](/img/structure/B2854079.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2854080.png)
